molecular formula C16H20N4O4S B5914689 N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

Cat. No. B5914689
M. Wt: 364.4 g/mol
InChI Key: VQRWJIKXLMACQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and pain management.

Mechanism of Action

The mechanism of action of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves the inhibition of specific enzymes and receptors involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. It also inhibits the activity of the protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes. Inflammation and pain management are other areas where this compound has shown potential therapeutic effects by reducing the expression of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in lab experiments is its high potency and specificity towards its target enzymes and receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for the research on N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. One of the areas of research is the development of novel analogs with improved solubility and bioavailability. Another area of research is the identification of new targets for this compound, which can expand its therapeutic applications. Furthermore, the combination of this compound with other anticancer drugs or anti-inflammatory agents can be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves a multi-step process that includes the reaction of 3-methoxy-2-pyrazinecarboxylic acid with various reagents to form the key intermediate, 4-amino-3-methoxy-2-pyrazinesulfonamide. This intermediate is then reacted with 4-bromobenzoyl chloride to form the final product.

Scientific Research Applications

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has been extensively studied in various scientific research applications. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast, lung, and prostate cancer. Inflammation and pain management are other areas where this compound has shown potential therapeutic effects.

properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-16(2,3)15(21)19-11-5-7-12(8-6-11)25(22,23)20-13-14(24-4)18-10-9-17-13/h5-10H,1-4H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRWJIKXLMACQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide

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